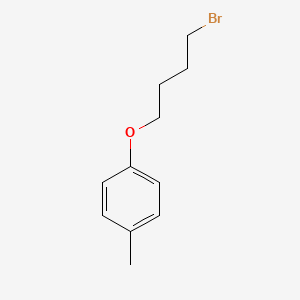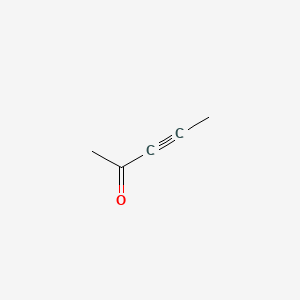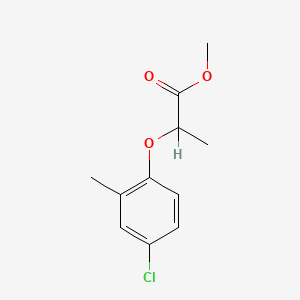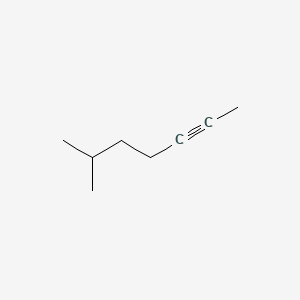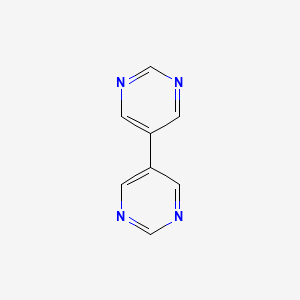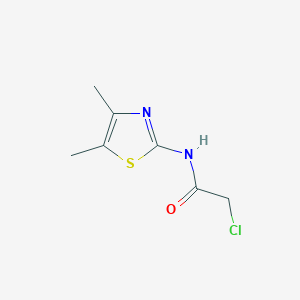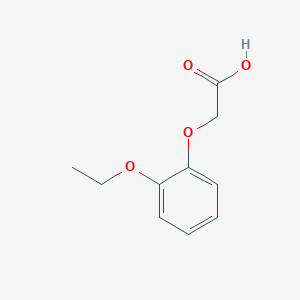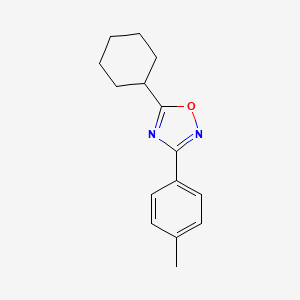
5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is a derivative of oxadiazole, which is an important class of heterocyclic compounds. The structure of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole can be represented by the following diagram:
Applications De Recherche Scientifique
Anticancer Applications
Oxadiazole derivatives have been extensively studied for their anticancer properties. For instance, a study described the synthesis and biological evaluation of novel indolyl-1,3,4-oxadiazoles as potent anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines. This underscores the potential of oxadiazole derivatives in cancer therapy (Dalip Kumar et al., 2009).
Antibacterial and Antiprotozoal Activities
Oxadiazoles have been synthesized for their biological activities, including antibacterial and antiprotozoal effects. A study on the synthesis and anti-protozoal activity of dihydropyrrolo[3,4-d][1,2,3]triazoles, incorporating oxadiazole and triazole units, highlighted their potential against various protozoal infections (Y. Dürüst et al., 2012).
Anti-Inflammatory and Antidiabetic Properties
Research on sulfonamide-based 1,3,4-oxadiazole derivatives revealed good anti-inflammatory and anti-diabetic activities, showcasing the versatility of oxadiazole compounds in addressing a range of health conditions (S. Kavitha et al., 2019).
Synthesis and Material Applications
Oxadiazoles have been synthesized using various innovative methods, including ultrasound irradiation, to create derivatives with potential antibacterial activity. This illustrates the adaptability of synthesis techniques to produce oxadiazole derivatives for biological applications (Lei Ying-ji, 2013).
Electronic and Photonic Materials
The study of oxadiazole-metal interfaces has revealed the potential of oxadiazole derivatives in electronic applications, such as organic light-emitting diodes (OLEDs), where they can serve as electron transport materials. This area of research highlights the utility of oxadiazole compounds in developing advanced materials for electronic and photonic technologies (K. Kwon et al., 2006).
Propriétés
IUPAC Name |
5-cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIAXCBYPBXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357742 | |
| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330828-28-9 | |
| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



